Methylphosphonochloridic acid

Description

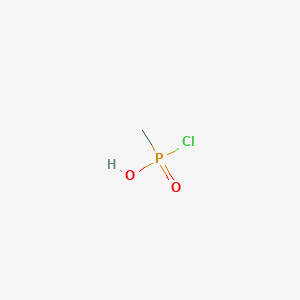

Structure

3D Structure

Properties

CAS No. |

42408-72-0 |

|---|---|

Molecular Formula |

CH4ClO2P |

Molecular Weight |

114.47 g/mol |

IUPAC Name |

chloro(methyl)phosphinic acid |

InChI |

InChI=1S/CH4ClO2P/c1-5(2,3)4/h1H3,(H,3,4) |

InChI Key |

JVMPUTQDWDLULW-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(O)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Analysis and Structural Elucidation of Methylphosphonochloridic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of methylphosphonochloridic acid, offering precise insights into the hydrogen, carbon, and phosphorus atomic environments.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is characterized by a distinct signal corresponding to the methyl (CH₃) protons. Due to the influence of the adjacent phosphorus atom, this signal typically appears as a doublet. The coupling between the phosphorus-31 nucleus and the protons of the methyl group, known as a two-bond coupling (²JP-H), is a key diagnostic feature. While specific chemical shift values can vary depending on the solvent and experimental conditions, the proton signal for the methyl group is found in a characteristic region of the spectrum.

Carbon-13 (¹³C) NMR Analysis including APT and DEPT Techniques

In the ¹³C NMR spectrum of this compound, a single resonance is observed for the methyl carbon. Similar to the proton spectrum, this signal is split into a doublet due to coupling with the phosphorus-31 nucleus (a one-bond coupling, ¹JP-C). This direct carbon-phosphorus coupling is typically strong and provides unambiguous evidence for the C-P bond. Techniques such as Attached Proton Test (APT) and Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to confirm the nature of the carbon signal. A DEPT-135 experiment, for instance, would show a positive signal for the CH₃ group, confirming the presence of an odd number of attached protons.

Phosphorus-31 (³¹P) NMR Spectroscopy for Phosphorus Environment Elucidation

³¹P NMR spectroscopy is an exceptionally powerful tool for characterizing organophosphorus compounds like this compound. The spectrum displays a single resonance, confirming the presence of a unique phosphorus environment. The chemical shift of this signal is highly indicative of the oxidation state and coordination of the phosphorus atom. For methylphosphonyl dichloride, the ³¹P chemical shift is reported to be approximately +44.83 ppm (relative to an 85% H₃PO₄ standard). This downfield shift is characteristic of a tetracoordinated phosphorus(V) center bonded to a carbon, two chlorine atoms, and an oxygen atom. In a proton-coupled ³¹P NMR spectrum, this signal would appear as a quartet due to coupling with the three equivalent protons of the methyl group.

| NMR Data for this compound | |

| Nucleus | ¹H |

| Chemical Shift (ppm) | Varies; characteristic doublet |

| Coupling Constant (Hz) | ²JP-H |

| Nucleus | ¹³C |

| Chemical Shift (ppm) | Varies; characteristic doublet |

| Coupling Constant (Hz) | ¹JP-C |

| Nucleus | ³¹P |

| Chemical Shift (ppm) | ~ +44.83 |

| Coupling Constant (Hz) | ²JP-H (quartet in proton-coupled spectrum) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques offer a more comprehensive understanding of the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not show any cross-peaks for this simple molecule as there is only one type of proton environment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal a direct correlation between the methyl protons and the methyl carbon, confirming the C-H bond. The cross-peak would connect the proton signal with the carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is particularly informative. It would display a long-range correlation between the methyl protons and the phosphorus-31 nucleus, typically over two bonds (²JP-H). This correlation provides definitive evidence for the P-CH₃ connectivity.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) spectroscopy, is instrumental in identifying the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy and Characteristic Absorptions

The IR spectrum of this compound exhibits distinct absorption bands that correspond to the vibrational modes of its constituent bonds. The most prominent and diagnostic peak is the strong absorption associated with the phosphoryl group (P=O) stretching vibration. This band typically appears in the region of 1250-1300 cm⁻¹. Other significant absorptions include those for the P-Cl bonds and the C-H bonds of the methyl group.

| Characteristic IR Absorptions for this compound | |

| Functional Group | Vibrational Mode |

| P=O | Stretching |

| C-H (methyl) | Stretching and Bending |

| P-Cl | Stretching |

| P-C | Stretching |

The precise positions of these bands can provide further structural information and are sensitive to the physical state of the sample (e.g., liquid, solid, or in solution).

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a powerful technique that provides information complementary to infrared (IR) spectroscopy for understanding the vibrational modes of a molecule. While IR absorption depends on a change in the dipole moment, Raman scattering is dependent on a change in the polarizability of the molecule's electron cloud. chemicalbook.com For Methylphosphonyl dichloride (CH₃POCl₂), this technique is particularly effective for observing symmetric vibrations and bonds involving non-polar groups, which may be weak or silent in the IR spectrum. spectrabase.com

The key vibrational modes for Methylphosphonyl dichloride that are active in Raman spectroscopy provide a characteristic fingerprint of the molecule's structure. The strong, polarized band corresponding to the symmetric P-Cl stretching vibration is a prominent feature. Likewise, the symmetric stretching of the C-P bond and the phosphoryl (P=O) group stretching are readily observable. The C-H stretching and bending vibrations of the methyl group also appear in their characteristic regions. Analysis of the Raman spectrum allows for the direct confirmation of these essential functional groups. chemicalbook.comspectrabase.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance in Structural Elucidation |

|---|---|---|

| C-H Stretching | 2900-3000 | Confirms the presence of the methyl (CH₃) group. |

| P=O Stretching | 1250-1350 | Identifies the phosphoryl group, a key functional group. This band is typically very strong. |

| C-P Stretching | 650-800 | Verifies the direct carbon-to-phosphorus bond. |

| P-Cl Stretching (Symmetric) | 450-550 | Confirms the presence of phosphorus-chlorine bonds. The symmetric stretch is typically strong in Raman. |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as deducing its structure through the analysis of fragmentation patterns. nist.gov For Methylphosphonyl dichloride, electron ionization mass spectrometry (EI-MS) provides detailed information that confirms its identity. nist.govnist.gov

High-Resolution Accurate Mass (HRAM) Spectrometry

While standard mass spectrometry provides the nominal mass of an ion, High-Resolution Accurate Mass (HRAM) spectrometry measures the mass-to-charge ratio (m/z) with extremely high precision, typically to within 5 parts per million (ppm). This accuracy allows for the determination of a unique elemental formula. researchgate.net

For Methylphosphonyl dichloride, the molecular formula is CH₃Cl₂OP. nist.gov Using the exact masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³¹P), the monoisotopic mass can be calculated with high precision. HRAM instrumentation, such as Orbitrap or Time-of-Flight (TOF) analyzers, can readily distinguish the exact mass of CH₃³⁵Cl₂OP from other potential elemental compositions that might have the same nominal mass. This capability provides unambiguous confirmation of the compound's elemental formula.

| Parameter | Value |

|---|---|

| Molecular Formula | CH₃Cl₂OP |

| Nominal Mass | 132 u |

| Monoisotopic Mass (for ¹²C¹H₃³⁵Cl₂¹⁶O³¹P) | 131.9143 u |

| Typical HRAM Accuracy | < 5 ppm |

Fragmentation Patterns and Isomeric Differentiation

Upon ionization in a mass spectrometer, the molecular ion of Methylphosphonyl dichloride undergoes fragmentation in a predictable manner, yielding a characteristic mass spectrum. The pattern of fragment ions provides a roadmap to the molecule's structure. libretexts.orgyoutube.com The mass spectrum available in the NIST database for this compound shows several key fragments. nist.gov

The most abundant fragment ions typically result from the cleavage of the weakest bonds. In Methylphosphonyl dichloride, the P-Cl and C-P bonds are common cleavage sites. The loss of a chlorine atom (Cl•) results in an ion at m/z 97. Subsequent loss of the second chlorine atom is also possible. Cleavage of the C-P bond leads to the loss of a methyl radical (•CH₃), producing a fragment ion at m/z 117. The presence of two chlorine atoms is clearly indicated by the isotopic pattern of chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).

For a simple molecule like Methylphosphonyl dichloride, there are few structural isomers. However, its fragmentation pattern could easily distinguish it from a hypothetical isomer like dichloromethoxyphosphine (CH₃O-PCl₂). The latter would not show a facile loss of a methyl radical and would instead exhibit fragmentation characteristic of a P-O-C linkage.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Loss from Molecular Ion | Significance |

|---|---|---|---|

| 132 | [CH₃POCl₂]⁺• | - | Molecular Ion (M⁺•) |

| 117 | [POCl₂]⁺ | •CH₃ | Loss of the methyl group, confirms C-P bond. |

| 97 | [CH₃POCl]⁺ | •Cl | Loss of one chlorine atom. |

| 82 | [POCl]⁺• | •CH₃, •Cl | Loss of methyl group and one chlorine atom. |

| 62 | [CH₃PO]⁺• | 2 x •Cl | Loss of both chlorine atoms. |

Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a truly comprehensive and irrefutable elucidation is achieved by integrating data from multiple methods. Combining the vibrational information from Raman spectroscopy with the molecular weight and fragmentation data from mass spectrometry creates a powerful, synergistic approach. nist.govnist.govnih.gov

For Methylphosphonyl dichloride, Raman spectroscopy confirms the presence of the P=O, C-P, and P-Cl functional groups through their characteristic vibrational frequencies. Simultaneously, HRAM mass spectrometry provides the exact elemental formula (CH₃Cl₂OP). The fragmentation pattern from conventional MS then confirms the connectivity, showing the loss of the methyl group and chlorine atoms from a central phosphorus atom. This integrated method leaves no ambiguity and allows for the confident structural assignment of Methylphosphonyl dichloride.

Conformational Analysis and Stereochemical Assignment via Spectroscopic Methods

Stereochemical assignment relates to the three-dimensional arrangement of atoms in chiral molecules. Methylphosphonyl dichloride (CH₃POCl₂) is an achiral molecule as it possesses a plane of symmetry passing through the C-P=O atoms; therefore, it does not have enantiomers and stereochemical assignment is not applicable. fda.gov

However, conformational analysis, which studies the different spatial arrangements of atoms that arise from rotation about single bonds, is relevant. For Methylphosphonyl dichloride, rotation can occur around the C-P single bond. This rotation leads to different conformers, such as staggered and eclipsed forms, relating the orientation of the methyl hydrogens to the other atoms on the phosphorus. While these conformers rapidly interconvert at room temperature, their relative energies and the barrier to rotation can be studied. Advanced computational methods, often combined with temperature-dependent vibrational spectroscopy (IR and Raman), can be employed to investigate these conformational preferences. Changes in the vibrational spectra at low temperatures can sometimes allow for the identification of distinct conformers. nih.gov

Computational Chemistry and Theoretical Investigations on Methylphosphonochloridic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of methylphosphonochloridic acid. By solving approximations of the Schrödinger equation, these methods elucidate the molecule's electronic structure, which governs its geometry, energy, and chemical reactivity. nist.gov

Density Functional Theory (DFT) has become a primary method for computational studies of organophosphorus compounds due to its balance of accuracy and computational cost. biointerfaceresearch.comnih.gov This approach is used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy on the potential energy surface.

Functionals such as B3LYP and PBE0, combined with Pople-style basis sets like 6-31+G(d) or 6-311+G(d,p), are frequently employed to obtain reliable geometries and energies for phosphorus acid derivatives. nih.govresearchgate.netresearchgate.net The choice of functional and basis set is crucial, as it impacts the accuracy of the predicted molecular properties. For instance, the B3LYP/6-31+G(d) level of theory has been used as a reference point for geometry optimizations of related phosphorus compounds. researchgate.net These calculations yield key structural parameters, including the lengths of the P=O, P-C, and P-Cl bonds, as well as the bond angles around the central phosphorus atom.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated) Note: The following data is illustrative, based on typical values for similar organophosphorus compounds calculated with DFT methods.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| P=O | 1.45 | O=P-C | 115.0 |

| P-C | 1.78 | O=P-Cl | 118.0 |

| P-Cl | 2.05 | C-P-Cl | 102.0 |

| P-OH | 1.57 | Cl-P-Cl | 101.0 |

The energies derived from these calculations are vital for determining the relative stability of different conformations and for calculating the thermodynamics of potential reactions. researchgate.net

Ab initio methods offer a hierarchical approach to approximating the electronic structure of molecules. The Hartree-Fock (HF) method is a foundational ab initio technique that provides a good first approximation but does not account for electron correlation, which can be a limitation for achieving high accuracy. reddit.comscipost.org

To obtain more precise results, post-Hartree-Fock methods are necessary. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a widely used method to incorporate electron correlation. researchgate.net For example, the MP2/aug-cc-pVTZ level of theory has been successfully applied to investigate interactions involving P-H···Cl systems, demonstrating its utility for accurately describing phosphorus-halogen bonding environments. acs.org While computationally more demanding than DFT, methods like MP2 serve as important benchmarks for geometry and energy calculations, providing a higher level of theoretical approximation. researchgate.netresearchgate.net Comparing results from HF, MP2, and DFT allows researchers to assess the reliability of the computational predictions.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules over time. mdpi.com MD simulations model the movements of atoms by classically solving Newton's equations of motion, using a force field to describe the potential energy of the system. wikipedia.org

For an organophosphorus compound like this compound, a simulation would likely employ a generalized force field such as GAFF (General Amber Force Field), which has been used to study the bulk liquid structures of related compounds. osti.gov The simulation process involves placing the molecule in a simulated environment (e.g., a box of water or in the gas phase), followed by an equilibration period and a longer production run, which can span from nanoseconds to microseconds. biointerfaceresearch.com

Analysis of the resulting trajectory allows for the exploration of the molecule's conformational landscape, identifying the most populated conformers and the energy barriers for conversion between them. researchgate.net This is particularly important for understanding how the molecule's shape changes in different environments and how its flexibility might influence its reactivity, for example, during hydrolysis or interaction with a biological target. biointerfaceresearch.commdpi.com

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry is instrumental in predicting spectroscopic properties, which aids in the interpretation of experimental data. Vibrational frequencies from Infrared (IR) and Raman spectroscopy, as well as chemical shifts from Nuclear Magnetic Resonance (NMR) spectroscopy, can be calculated with considerable accuracy.

Harmonic vibrational frequencies are typically calculated using DFT methods, such as B3PW91, and can be scaled to improve agreement with experimental IR spectra. researchgate.net These calculations help assign specific vibrational modes to the observed absorption bands, such as the characteristic P=O stretching, P-Cl stretching, and CH₃ rocking frequencies. Experimental IR spectra for analogous compounds like methylphosphonyl dichloride are available and serve as a valuable reference for validating theoretical predictions. nist.gov

NMR chemical shifts (¹H, ¹³C, and ³¹P) are highly sensitive to the electronic environment of the nucleus. libretexts.org The presence of the electronegative chlorine and oxygen atoms significantly influences the chemical shifts of the methyl protons and carbon. youtube.com Computational methods can predict these shifts, providing a powerful tool for structure verification. youtube.com The delta (δ) scale, expressed in parts per million (ppm), is used to report chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). libretexts.orgkhanacademy.org

Table 2: Predicted Spectroscopic Data for this compound and Correlation with Experimental Analogs Note: Predicted values are illustrative. Experimental values are for the related compound Methylphosphonyl Dichloride (CH₃P(O)Cl₂).

| Spectroscopy | Parameter | Predicted Value (Illustrative) | Experimental Value (Analog) | Source |

| IR | ν(P=O) stretch | ~1280 cm⁻¹ | ~1300 cm⁻¹ | nist.gov |

| IR | ν(P-Cl) stretch | ~550 cm⁻¹ | ~570 cm⁻¹ | nist.gov |

| ¹H NMR | δ(CH₃) | ~2.5 ppm | ~2.45 ppm | youtube.com |

| ³¹P NMR | δ(P) | ~35 ppm | ~42 ppm |

Reaction Pathway Modeling and Transition State Analysis

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a key reaction is its hydrolysis, where the phosphorus-chlorine bond is cleaved by water. Computational methods can model this entire process by mapping the potential energy surface that connects reactants to products.

This involves locating the transition state (TS), which is the maximum energy point along the reaction coordinate. nist.gov Identifying the structure and energy of the TS allows for the calculation of the activation energy barrier, a critical parameter that determines the reaction rate. This type of analysis can reveal whether the reaction proceeds through a concerted or stepwise mechanism. Studies on the hydrolysis of other organophosphorus compounds, such as the nerve agent simulant paraoxon, have successfully used these methods to understand the reaction in both aqueous solution and enzyme active sites. biointerfaceresearch.commdpi.com For this compound, modeling would provide detailed insight into the nucleophilic attack of water on the phosphorus center and the subsequent departure of the chloride ion.

Theoretical Insights into Chemical Bonding and Electronic Properties

To gain a deeper understanding of the nature of the chemical bonds within this compound, advanced analytical methods are applied to the calculated electron density.

The Quantum Theory of Atoms in Molecules (QTAIM) partitions the electron density to define atoms and the bonds between them. pitt.edu By analyzing the properties at a bond critical point (BCP)—the point of minimum electron density along the bond path—one can classify the interaction. uni-muenchen.de For example, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of the P-Cl bond can distinguish whether it has more covalent character or is a closed-shell (ionic) interaction. acs.orgresearchgate.netacs.org

Natural Bond Orbital (NBO) analysis provides a more intuitive chemical picture by translating the complex wavefunction into localized bonds, lone pairs, and atomic charges. wisc.edu NBO analysis can quantify the hybridization of the phosphorus orbitals (e.g., sp³), determine the partial charges on each atom, and identify key donor-acceptor interactions, such as delocalization of electron density from oxygen lone pairs into antibonding orbitals. researchgate.net These insights are crucial for explaining the molecule's high reactivity, particularly the electrophilic nature of the phosphorus atom and the lability of the P-Cl bond.

Chemical Reactivity and Reaction Mechanisms of Methylphosphonochloridic Acid

Nucleophilic Substitution Reactions at the Phosphorus Center

The core of methylphosphonochloridic acid's reactivity lies in nucleophilic substitution at the tetrahedral phosphorus atom. The phosphorus-chlorine (P-Cl) bond is highly polarized, with the phosphorus atom bearing a significant partial positive charge. This makes it an electrophilic center, susceptible to attack by a wide range of nucleophiles.

The general mechanism involves the attack of a nucleophile (Nu:), such as an alcohol, amine, or water, on the phosphorus atom. This attack typically proceeds through a trigonal bipyramidal transition state or intermediate. The chloride ion, being a good leaving group, is subsequently displaced, resulting in a new phosphorus compound. The rate and outcome of the reaction are influenced by the strength of the nucleophile, the solvent, and steric factors around the phosphorus center. youtube.com Hydrolysis, as detailed in the following sections, is a primary and extensively studied example of a nucleophilic substitution reaction for this compound. nih.gov

Hydrolytic Reactivity and Degradation Mechanisms

This compound is sensitive to moisture and readily undergoes hydrolysis, breaking down into methylphosphonic acid and hydrochloric acid. ontosight.aivulcanchem.com The mechanism and rate of this degradation are highly dependent on the pH of the aqueous medium. nih.govpolimi.it

Under acidic conditions, the hydrolysis of the P-Cl bond is catalyzed by hydronium ions (H₃O⁺). libretexts.orgchemguide.co.uk The mechanism involves several key steps:

Protonation: The first step is the protonation of the phosphoryl oxygen atom by a hydronium ion. This increases the electrophilicity of the central phosphorus atom, making it more susceptible to nucleophilic attack. libretexts.orgchemguide.co.uk

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated phosphorus center. libretexts.org This leads to the formation of a positively charged, pentacoordinate intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to another water molecule in the solvent.

Elimination: The chloride ion is eliminated. The process is completed by the loss of a proton from the remaining hydroxyl group to regenerate the hydronium ion catalyst and form the final product, methylphosphonic acid. chemguide.co.uk

This acid-catalyzed pathway is a reversible process, existing in equilibrium with the products. libretexts.org

In neutral or alkaline (basic) solutions, hydrolysis is promoted by the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water. nih.govchemistrysteps.com The mechanism proceeds as follows:

Nucleophilic Attack: The hydroxide ion directly attacks the electrophilic phosphorus atom. chemistrysteps.com This is typically the rate-determining step.

Intermediate Formation: This attack results in the formation of a transient, negatively charged trigonal bipyramidal intermediate.

Leaving Group Departure: The intermediate rapidly collapses, expelling the chloride ion to form methylphosphonic acid. chemistrysteps.com

Unlike acid-catalyzed hydrolysis, the base-catalyzed process is generally irreversible because the final product, methylphosphonic acid, is deprotonated by the base to form a stable carboxylate-like phosphonate (B1237965) salt, which drives the reaction to completion. chemistrysteps.comucoz.com

The reaction kinetics are often described as pseudo-first-order. nih.gov At low pH, the acid-catalyzed mechanism dominates. As the pH increases towards neutral, the contribution from the uncatalyzed reaction with water becomes more significant. In alkaline conditions (high pH), the base-catalyzed mechanism becomes the predominant and fastest pathway, leading to a sharp increase in the hydrolysis rate. nih.govnih.gov

The relationship between pH and the hydrolysis rate can be summarized in the following table, which illustrates the dominant degradation pathway and relative reaction speed at different pH ranges.

| pH Range | Dominant Hydrolysis Pathway | Relative Rate of Hydrolysis |

| Acidic (pH < 4) | Acid-Catalyzed | Moderate to Fast |

| Near-Neutral (pH 4-8) | Neutral (Water-Mediated) & contributions from acid/base catalysis | Slowest |

| Alkaline (pH > 8) | Base-Catalyzed | Very Fast |

This table provides a conceptual overview of pH-dependent hydrolysis kinetics based on established principles of chemical kinetics. polimi.itnih.govnih.gov

Oxidation and Reduction Chemistry of the Phosphonochloridic Moiety

The phosphorus atom in this compound exists in its highest common oxidation state, +5. Consequently, it is not susceptible to further oxidation under normal conditions. Instead, the compound can act as an oxidizing agent, though this is not its primary mode of reactivity. Redox reactions involving the phosphonochloridic moiety are not widely documented in common chemical literature. In principle, the phosphorus center can be reduced by potent reducing agents, but such reactions are not typical synthetic applications and are less characterized than its nucleophilic substitution chemistry. youtube.com

Derivatization Reactions for Synthetic Applications

The high reactivity of the P-Cl bond makes this compound a valuable precursor for various derivatization reactions in organic synthesis. These reactions are essentially nucleophilic substitutions used to introduce the methylphosphonyl group into other molecules. sigmaaldrich.com

Common derivatization reactions include:

Esterification: Reaction with alcohols or phenols in the presence of a base (to neutralize the HCl byproduct) yields methylphosphonic acid esters. ontosight.ai

Amidation: Reaction with primary or secondary amines yields the corresponding phosphonamidates.

These derivatization techniques are crucial for synthesizing a range of organophosphorus compounds, including pesticides and pharmaceutical intermediates. ontosight.ai Furthermore, derivatization is a common strategy in analytical chemistry to convert polar, non-volatile acids into more volatile or detectable forms (e.g., esters) for techniques like gas chromatography (GC). research-solution.comthermofisher.com

Catalytic Transformations Involving this compound

This compound, also known as methylphosphonyl dichloride, is a significant chemical intermediate. While its direct participation as a substrate in catalytic transformations is not extensively documented in publicly available research, its synthesis often involves catalytic processes to enhance reaction efficiency and yield. The primary catalytic transformations involving this compound are centered on its production from precursors like dimethyl methylphosphonate (B1257008) (DMMP).

The uncatalyzed reaction of dimethyl methylphosphonate with chlorinating agents such as thionyl chloride can be slow and result in lower yields. To address these limitations, various catalysts have been introduced to improve the synthesis of methylphosphonic dichloride. These catalysts primarily fall into the categories of nitrogen-containing compounds and inorganic halides.

One of the key reactions is the chlorination of dimethyl methylphosphonate with thionyl chloride. The general equation for this reaction is:

CH₃P(O)(OCH₃)₂ + 2 SOCl₂ → CH₃P(O)Cl₂ + 2 SO₂ + 2 CH₃Cl

The introduction of catalysts is crucial for driving this reaction towards higher efficiency. For instance, various amines are known to catalyze this process. wikipedia.org

A patented process details the reaction of dimethyl methylphosphonate with a chlorinating agent like thionyl chloride or phosgene (B1210022) in the presence of a catalytic amount of an inorganic halide. google.com This method avoids the potential difficulties of removing organic catalysts from the final product. The reaction can be carried out at temperatures ranging from approximately 50°C to the boiling point of DMMP, which is about 181°C. google.com

The selection of the catalyst and reaction conditions significantly influences the outcome of the synthesis. Research has shown that a range of inorganic halides, including those of alkali metals, alkaline earth metals, and transition metals, are effective catalysts. google.com

Below is a data table summarizing the types of catalysts used in the synthesis of methylphosphonic dichloride and their general effects.

| Catalyst Type | Specific Examples | Role in Transformation |

| Nitrogen-Containing Compounds | N,N-disubstituted formamides (e.g., dimethylformamide), Tertiary amines, N,N-disubstituted phosphoric acid triamides | To enhance the rate and efficiency of the chlorination of dimethyl methylphosphonate. |

| Inorganic Halides | NH₄Cl, NaCl, NaBr, NaI, KBr, CaF₂, CaCl₂, MnF₂, MnCl₂, MnI₂, TiI₄, NiBr₂, FeI₂, YCl₃, VI₂ | To catalyze the reaction between dimethyl methylphosphonate and a chlorinating agent (e.g., thionyl chloride, phosgene). google.com |

It is important to note that methylphosphonic dichloride itself is a highly reactive compound and serves as a precursor in various chemical syntheses, such as the production of certain flame retardants and insecticides. It is also used in the synthesis of oligonucleoside methylphosphonates, where it acts as a phosphonylating agent. nih.gov In these subsequent reactions, it is a key reagent rather than a substrate undergoing a catalytic transformation.

Degradation Pathways and Environmental Chemical Fate of Methylphosphonochloridic Acid

Abiotic Degradation Mechanisms

The primary abiotic degradation mechanisms for methylphosphonochloridic acid and its principal degradation product, methylphosphonic acid, involve reactions with light, water, and oxidative species present in the environment.

Once hydrolyzed to methylphosphonic acid (MPA), the compound exhibits susceptibility to photochemical degradation, a process significantly influenced by UV irradiation and the presence of reactive oxygen species (ROS). Studies on MPA, a key compound in the environmental fate of MPCA, show that it undergoes degradation upon exposure to UV light. rsc.org The process involves the cleavage of the highly stable carbon-phosphorus (C-P) bond. rsc.orgrsc.org

Research indicates that this photodegradation is not a simple photolysis but a photo-oxidation process. rsc.org The reaction is driven by reactive oxygen species generated during UV irradiation, particularly the hydroxyl radical (•OH). rsc.orgnih.gov Experiments using ROS-quenching compounds have confirmed that •OH is the primary species responsible for cleaving the C-P bond, while other species like singlet oxygen (¹O₂) or superoxide (B77818) anion radicals (O₂•⁻) play a lesser role. rsc.orgnih.gov Under UV irradiation, dissolved oxygen in the water can be converted into these reactive radicals, which then attack the MPA molecule. rsc.orgnih.gov The degradation is initiated by the attack of the nucleophilic ROS on either the methyl or the phosphoryl group of the MPA molecule. nih.gov

This compound is highly reactive towards water. The P-Cl bond is readily hydrolyzed upon contact with aqueous environments. This reaction is vigorous and results in the formation of hydrochloric acid (HCl) and methylphosphonic acid (MPA). wikipedia.orgnoaa.gov

CH₃P(O)(OH)Cl + H₂O → CH₃P(O)(OH)₂ + HCl

This hydrolysis is the immediate and defining step in the environmental fate of MPCA in aqueous systems. The resulting product, methylphosphonic acid (MPA), is significantly more stable and resistant to further non-photochemical hydrolysis. nih.gov Control experiments have shown that in the absence of UV light, MPA hydrolysis is almost non-existent even at elevated temperatures (around 40°C). rsc.orgnih.gov This indicates that while the initial compound is rapidly transformed, its primary degradation product, MPA, persists in water unless other degradation mechanisms, such as photolysis or oxidation, are active. nih.govnih.gov

Beyond photochemical oxidation, methylphosphonic acid can be degraded through other oxidative processes. In basic solutions, MPA oxidation can be initiated photochemically. nih.gov Treatment with strong oxidants like ozone in an aqueous medium can also oxidize MPA to phosphoric acid. nih.gov

More advanced oxidative processes, such as supercritical water oxidation (SCWO), have been shown to effectively destroy MPA. mit.eduscispace.com In SCWO, high temperatures (450–600°C) and pressures (25 MPa) are used to create a unique reaction medium where organic compounds and oxidizing gases are highly soluble. scispace.com This process achieves high destruction efficiencies, converting MPA into simpler, non-toxic compounds. mit.eduscispace.com The oxidation rates in such systems are dependent on temperature, oxidant concentration, and pressure (or water density). mit.edu

Identification and Characterization of Chemical Degradation Byproducts

The degradation of methylphosphonic acid, the stable hydrolysis product of MPCA, leads to the formation of several byproducts, indicating the complete breakdown of the molecule.

Photochemical Degradation: NMR analysis of MPA solutions after UV irradiation has identified the primary degradation products as inorganic phosphoric acid , methanol (B129727) , and formic acid . nih.gov The proposed mechanism involves the cleavage of the C-P bond to form phosphate (B84403) and a methyl radical, which is then oxidized to methanol and subsequently to formic acid before its ultimate mineralization. rsc.orgnih.gov

Oxidative Degradation (SCWO): In supercritical water oxidation, the primary phosphorus-containing product is phosphoric acid . mit.edu The carbon from the methyl group is converted into **carbon dioxide (CO₂) **, with carbon monoxide (CO) and methane (CH₄) as minor intermediate products. mit.eduscispace.com

The following table summarizes the identified degradation byproducts from various processes acting on methylphosphonic acid.

| Degradation Process | Primary Byproducts | Reference |

|---|---|---|

| Photochemical Degradation (UV/ROS) | Phosphoric Acid, Methanol, Formic Acid | nih.gov |

| Supercritical Water Oxidation (SCWO) | Phosphoric Acid, Carbon Dioxide (CO₂), Carbon Monoxide (CO), Methane (CH₄) | mit.eduscispace.com |

| Ozonolysis | Phosphoric Acid | nih.gov |

Kinetics and Factors Influencing Abiotic Degradation (e.g., temperature, pH, light intensity)

The kinetics of methylphosphonic acid (MPA) degradation are highly dependent on the specific process and environmental conditions.

Photodegradation: The photochemical degradation of MPA follows pseudo-first-order kinetics. nih.gov The rate of this degradation is significantly influenced by pH. The process is more extensive and rapid under alkaline conditions (e.g., pH 8) compared to acidic conditions (e.g., pH 3). rsc.orgnih.govnih.gov This is attributed to the higher abundance of hydroxyl radicals (•OH) under alkaline conditions. nih.gov For instance, one study reported a photolysis rate constant of 0.054 h⁻¹ at pH 8, compared to 0.037 h⁻¹ at pH 3. nih.gov The presence of radical scavengers, such as isopropanol (B130326) or sodium azide, significantly decreases the degradation rate, confirming the role of ROS. nih.gov

Oxidative Degradation (SCWO): In supercritical water oxidation, degradation rates are strongly influenced by temperature, with near-complete conversion (99%) achieved at 571°C, while much lower conversion (<30%) occurs below 503°C for similar residence times. mit.edu The reaction rate also varies with oxygen concentration and pressure but appears relatively independent of the initial MPA concentration. mit.edu

The table below presents kinetic data for the degradation of methylphosphonic acid under different conditions.

| Degradation Process | Kinetic Model | Influencing Factors & Effects | Rate Constants (Example) | Reference |

|---|---|---|---|---|

| Photodegradation | Pseudo-first-order | pH: Rate increases with pH (alkaline > acidic). ROS Scavengers: Inhibit the reaction. | k = 0.054 h⁻¹ (at pH 8) k = 0.037 h⁻¹ (at pH 3) | rsc.orgnih.gov |

| Supercritical Water Oxidation | Global rate law | Temperature: Rate strongly increases with temperature. Oxygen Conc.: Rate increases with oxidant level. Pressure: Rate is dependent on pressure/water density. | 99% conversion at 571°C, P=246 bar | mit.edu |

| Hydrolysis (of MPA) | Resistant | Very slow to non-existent without UV/oxidants. | N/A (highly resistant) | rsc.orgnih.gov |

Isotopic Tracing Studies to Elucidate Degradation Mechanisms (e.g., Phosphate Oxygen Isotopes)

Isotopic tracing studies, particularly using multi-labeled water isotope probing (MLWIP), have been instrumental in elucidating the mechanistic details of methylphosphonic acid (MPA) degradation. rsc.orgnih.gov By analyzing the oxygen isotope composition (δ¹⁸O) of the phosphate (PO₄³⁻) produced during photodegradation in water labeled with ¹⁸O, researchers can determine the source of the oxygen atoms incorporated into the final product. rsc.org

These studies have confirmed that during the UV-induced, ROS-mediated cleavage of the C-P bond, one oxygen atom from the surrounding water is incorporated into the newly formed phosphate molecule. rsc.orgrsc.orgnih.gov The isotopic composition of this product phosphate was found to vary with the pH of the solution. rsc.org At higher pH, more oxygen atoms from the ambient water are incorporated into the product PO₄³⁻. rsc.org Conversely, at lower pH, a greater proportion of oxygen comes from dissolved O₂, which is a source for the reactive oxygen species. rsc.orgnih.gov

This isotopic evidence, combined with the results from ROS-quenching experiments, provides strong support for a mechanism where the C-P bond is cleaved by hydroxide (B78521) ions (OH⁻) or hydroxyl radicals (•OH), rather than by direct photolysis or attack by other oxidants. rsc.orgrsc.orgnih.gov These findings offer a detailed mechanistic model for the photolysis of MPA and provide crucial insights into the environmental fate of phosphonate (B1237965) compounds derived from precursors like this compound. rsc.org

Advanced Analytical Methodologies for Detection and Quantification of Methylphosphonochloridic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating mixtures, and several of its modalities are adapted for the analysis of methylphosphonochloridic acid and related compounds.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile or thermally labile compounds. For the analysis of organic acids like this compound, reversed-phase HPLC is often employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

One approach involves the use of a C18 column with ion suppression and a diode array detector. nih.gov The principle of ion suppression is to reduce the ionization of the acidic analyte by adjusting the mobile phase pH, thereby increasing its retention on the nonpolar stationary phase. For instance, in the analysis of 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid, a C8 column was used with this technique. nih.gov

Furthermore, derivatization can be employed to enhance detection. For example, methylmalonic acid can be derivatized with monodansylcadaverine and dicyclohexylcarbodiimide, allowing for fluorescence detection with high sensitivity. nih.gov This method demonstrates the potential for sensitive quantification of organic acids, achieving detection limits as low as 0.2 µmol/liter. nih.gov

A comparison of different HPLC columns and conditions for organic acid analysis is presented below:

| Analytical Method | Column | Detection Mode | Key Findings |

| Reversed-Phase HPLC | C8 | Diode Array | Successful separation of chlorophenoxyacetic acids with a detection limit of 15 µg/L. nih.gov |

| Reversed-Phase HPLC | C18 | Fluorescence | Quantification of methylmalonic acid down to 0.2 µmol/liter after derivatization. nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Since this compound itself is not sufficiently volatile for direct GC analysis, derivatization is a necessary step to convert it into a more volatile form.

Common derivatization methods for phosphonic acids include silylation and methylation. researchgate.net Silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the acidic proton to form a volatile silyl (B83357) ester. researchgate.net Methylation can be achieved using reagents such as diazomethane (B1218177) or trimethylphenylammonium hydroxide (B78521). researchgate.net

After derivatization, the resulting volatile compounds can be separated on a GC column, often a capillary column with a specific stationary phase, and detected by a flame ionization detector (FID) or a mass spectrometer (MS). For instance, alkyl methylphosphonic acids have been analyzed directly using a CP-FFAP CB column, which is designed for polar compounds. researchgate.net Another approach involves derivatization with pentafluorobenzylbromide, followed by analysis on a slightly polar capillary column with electron capture detection, achieving a detection limit of 1 µg/L for certain herbicides. nih.gov

| Derivatization Agent | GC Column | Detector | Application |

| Silylating agents (e.g., BSA, MTBSTFA) | Capillary | MS | Analysis of phosphonic acids. researchgate.net |

| Methylating agents (e.g., diazomethane) | Capillary | MS | Analysis of phosphonic acids. researchgate.net |

| Pentafluorobenzylbromide | Slightly Polar Capillary | Electron Capture | Determination of chlorophenoxyacetic acids. nih.gov |

Ion Exclusion Chromatography for Organic Acids

Ion Exclusion Chromatography (IEC) is a specialized form of HPLC that separates ionized compounds from non-ionized or weakly ionized ones based on their charge. phenomenex.com This technique is particularly effective for the separation of organic acids. phenomenex.comdiduco.com The stationary phase is typically a sulfonated resin that repels highly ionized species, allowing them to elute quickly, while retaining less ionized compounds. phenomenex.com

The separation of a mixture of organic acids, such as formic, acetic, fumaric, and maleic acids, can be achieved using ion exclusion columns. shimadzu.com The retention of these acids is dependent on their degree of dissociation; weaker acids are retained longer. shimadzu.com To enhance separation, factors like the number of columns and the column temperature are important considerations. shimadzu.com For example, using two columns at 50 °C has been shown to be effective for the analysis of the aforementioned organic acids. shimadzu.com

A key advantage of IEC is its ability to separate organic acids from inorganic anions, which are typically excluded and elute in the void volume. thermofisher.com This is particularly useful when analyzing complex samples like wastewater, where inorganic ions can interfere with other chromatographic methods. thermofisher.com

Ion-Exchange Chromatography for Phosphorus Compounds

Ion-Exchange Chromatography (IEC) is a powerful technique for the separation of ionic species, making it highly suitable for the analysis of phosphorus-containing compounds, which are often charged. nih.govresearchgate.net This method relies on the reversible interaction between charged analytes and a charged stationary phase. nih.govresearchgate.net

Anion-exchange chromatography is commonly used for the separation of phosphate (B84403) and other phosphorus oxyanions. nih.govresearchgate.netacs.org The use of hydroxide-selective columns in conjunction with self-regenerating suppressors allows for the determination of phosphate at parts-per-billion (ppb) levels. nih.gov Modern developments, such as on-line electrolytic hydroxide generators, enable the use of elution gradients, which can improve sensitivity and reduce analysis time. nih.gov

This technique has been successfully applied to the determination of phosphite (B83602) and phosphate in various matrices, including pharmaceutical preparations. thermofisher.com For instance, an ion chromatography method using a Dionex IonPac AS28-Fast-4µm anion-exchange column with suppressed conductivity detection has been developed for the analysis of these impurities in ibandronate sodium. thermofisher.com

Hyphenated Mass Spectrometry Techniques

Hyphenated techniques, which combine a separation method with a detection method, offer enhanced analytical capabilities. The coupling of liquid chromatography with mass spectrometry is particularly powerful for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govnih.gov This technique is invaluable for the analysis of compounds like this compound in complex matrices.

A common approach involves using a reversed-phase column for separation, followed by detection with a mass spectrometer. researchgate.net For the analysis of methylphosphonic acid (MPA), a final hydrolysis product of some nerve agents, a time-efficient LC-MS/MS protocol has been developed. researchgate.net This method optimizes both the chromatographic separation and mass spectrometry detection to achieve high sensitivity and selectivity, with a detection limit of 10 ng/mL for MPA in natural waters. researchgate.net

The use of high-resolution mass spectrometry (HRMS) coupled with HPLC (HPLC-HRMS/MS) further enhances the analytical power by providing accurate mass measurements, which aids in the identification of unknown compounds. zldm.ru This has been applied to the simultaneous determination of methylphosphonic acid and its alkyl esters in soil, with detection limits in the low ng/g range. zldm.ru

| LC-MS Technique | Key Features | Application | Detection Limit |

| LC-MS/MS | Time-efficient protocol, optimized for sensitivity and selectivity. researchgate.net | Quantification of methylphosphonic acid in natural waters. researchgate.net | 10 ng/mL researchgate.net |

| HPLC-HRMS/MS | Simultaneous extraction and determination, high resolution for accurate mass. zldm.ru | Analysis of methylphosphonic acid and its esters in soil. zldm.ru | 0.02-1 ng/g zldm.ru |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net However, the direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility. To overcome these limitations, a crucial sample preparation step known as derivatization is employed. dtic.milnih.gov

Derivatization chemically modifies the this compound molecule to increase its volatility and thermal stability, making it suitable for GC analysis. chromatographyonline.comnih.gov This process involves replacing the active hydrogen in the hydroxyl group with a less polar functional group. Common derivatization methods for polar analytes include silylation and alkylation. chromatographyonline.comresearchgate.net

In a typical workflow, the sample containing this compound is treated with a derivatizing agent. The resulting derivative is then injected into the GC system. The gas chromatograph separates the derivatized analyte from other components in the sample based on their boiling points and interactions with the stationary phase of the column. researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for highly specific detection and quantification. researchgate.net

Table 1: Common Derivatization Reagents for GC-MS Analysis of Polar Analytes

| Derivatization Method | Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative |

| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -COOH | Trimethylsilyl (TMS) ether/ester |

| Silylation | Silylating Agents | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -COOH | Trimethylsilyl (TMS) ether/ester |

| Alkylation | Alkylating Agents | Pentafluorobenzyl bromide (PFBBr) | -OH, -COOH | Pentafluorobenzyl (PFB) ether/ester |

| Esterification | Esterification Reagents | Methanol (B129727)/H₂SO₄ | -COOH | Methyl ester |

Research Findings:

Studies on the analysis of other polar organophosphorus compounds have demonstrated the effectiveness of derivatization followed by GC-MS. For instance, the analysis of organophosphorus pesticides often requires derivatization to achieve the necessary volatility for GC-MS analysis. nih.govnih.gov The choice of derivatizing reagent and reaction conditions must be optimized to ensure complete and reproducible derivatization for accurate quantification of this compound. The use of soft ionization techniques in GC-MS can also be beneficial as it reduces fragmentation and enhances the molecular ion peak, which aids in structural confirmation. nih.gov

Infrared Ion Spectroscopy (IRIS) Coupled with MS for Structural Elucidation

Infrared Ion Spectroscopy (IRIS) is a sophisticated tandem mass spectrometry technique that provides detailed structural information about mass-selected ions. nih.govnih.gov When coupled with a mass spectrometer, IRIS can be a powerful tool for the unambiguous structural elucidation of molecules like this compound, especially in complex matrices. ru.nlru.nlresearchgate.net

The process begins with the ionization of the sample and the mass selection of the ion of interest, in this case, the protonated or deprotonated this compound molecule. These isolated ions are then irradiated with a tunable infrared laser. nih.govru.nl When the frequency of the IR laser matches a vibrational frequency of the ion, the ion absorbs energy and can undergo fragmentation. By monitoring the fragmentation of the ion as a function of the IR wavelength, a vibrational spectrum of the ion is generated. ru.nlresearchgate.net

This experimental IR spectrum serves as a unique "fingerprint" of the ion's molecular structure. By comparing this experimental spectrum with theoretical spectra calculated for different possible isomers using quantum chemistry methods, the precise structure of the ion can be determined. ru.nlresearchgate.net This is particularly valuable for distinguishing between isomers that may be difficult to differentiate by mass spectrometry alone.

Table 2: Conceptual Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch | P-OH | 3200-3600 |

| C-H Stretch | CH₃ | 2850-3000 |

| P=O Stretch | Phosphoryl | 1250-1350 |

| P-O-C Stretch | Phosphonate (B1237965) ester | 1000-1100 |

| P-Cl Stretch | Phosphonyl chloride | 450-600 |

Research Findings:

IRIS has been successfully applied to the structural characterization of a wide range of small molecules, including metabolites and drug compounds. ru.nlresearchgate.net Its ability to provide diagnostic vibrational spectra for mass-selected ions makes it an invaluable tool for identifying unknown compounds and confirming the structures of known ones without the need for authentic reference standards in some cases. ru.nl For this compound, IRIS could definitively confirm the connectivity of the atoms, for example, by identifying the characteristic vibrational frequencies of the P=O, P-OH, and P-Cl bonds.

Spectroscopic and Electrochemical Detection Methods

Beyond mass spectrometry-based techniques, several other detection methods can be employed for the analysis of this compound, particularly when coupled with separation techniques like high-performance liquid chromatography (HPLC).

UV-Visible Spectrophotometry

UV-Visible spectrophotometry measures the absorption of ultraviolet or visible light by a substance. youtube.com Many organic molecules absorb light in the UV-Vis range, and the amount of light absorbed is proportional to the concentration of the substance. For a compound to be detectable by UV-Vis spectrophotometry, it must possess a chromophore, a part of the molecule that absorbs light. This compound itself does not have a strong chromophore, which would likely result in low sensitivity. However, derivatization with a UV-active label could be employed to enhance its detectability.

Refractive Index Detection

Refractive Index (RI) detection is a universal detection method used in HPLC. biotechfluidics.com It measures the difference in the refractive index between the mobile phase and the sample eluting from the column. Because it is a bulk property detector, it can detect any analyte that has a refractive index different from the mobile phase. biotechfluidics.com This makes it suitable for detecting compounds like this compound that lack a UV chromophore. However, RI detectors are generally less sensitive than UV detectors and are sensitive to changes in temperature and mobile phase composition. biotechfluidics.com

Electroconductivity Detection

Electroconductivity detection measures the electrical conductivity of the eluent from a chromatography column. This method is primarily used for the detection of ionic species. Since this compound can dissociate in solution to form ions, electroconductivity detection could be a viable method for its analysis, particularly when coupled with ion chromatography. The conductivity is directly related to the concentration of the ionic analyte.

Table 3: Summary of Spectroscopic and Electrochemical Detection Principles

| Detection Method | Principle | Applicability to this compound |

| UV-Visible Spectrophotometry | Measures absorption of UV-Vis light by chromophores. | Low, unless derivatized with a UV-active group. |

| Refractive Index Detection | Measures the difference in refractive index between the sample and the mobile phase. | Applicable, as it is a universal detector. biotechfluidics.com |

| Electroconductivity Detection | Measures the electrical conductivity of ionic species in the eluent. | Applicable, as the acid can dissociate into ions. |

Fourier Transform Infrared (FTIR) Spectroscopy in Analytical Determination

Fourier Transform Infrared (FTIR) spectroscopy is a versatile analytical technique used for the identification and quantification of organic and inorganic compounds. researchgate.netyoutube.com The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. researchgate.net Each type of bond vibrates at a characteristic frequency, and an FTIR spectrum provides a unique molecular "fingerprint" based on these absorption bands. researchgate.netnih.gov

For the analytical determination of this compound, FTIR can be used for qualitative identification by matching the spectrum of an unknown sample to a reference spectrum. The presence of specific absorption peaks corresponding to its functional groups (P=O, P-OH, P-Cl, C-H) would confirm its identity. researchgate.netnih.gov

Quantitative analysis is also possible with FTIR, as the intensity of the absorption bands is proportional to the concentration of the compound, following the Beer-Lambert law. nih.gov A calibration curve can be constructed by measuring the absorbance of a series of standards of known concentrations.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |

| P-OH | O-H Stretch | 3200-3600 (broad) |

| C-H | C-H Stretch | 2850-3000 |

| P=O | P=O Stretch | 1250-1350 (strong) |

| P-O | P-O Stretch | 950-1050 |

| P-Cl | P-Cl Stretch | 450-600 |

Research Findings:

FTIR spectroscopy is widely used for the analysis of organophosphorus compounds. dtic.mil It is a rapid and often non-destructive technique that requires minimal sample preparation. youtube.com The characteristic absorption bands of the phosphoryl (P=O) and phosphonate (P-O-C) groups are particularly useful for identifying this class of compounds. nih.gov The development of attenuated total reflectance (ATR)-FTIR has further simplified the analysis of liquid and solid samples. nih.gov

Advanced Sample Preparation Techniques (e.g., Solid-Phase Microextraction, Stir Bar Sorptive Extraction)

Effective sample preparation is a critical step that integrates sample collection, extraction, and concentration to isolate target analytes from complex matrices and enhance detection sensitivity. cemas.co.uknih.govnih.gov For polar compounds like methylphosphonic acid, which are not directly amenable to analysis by gas chromatography (GC), derivatization is an essential part of the sample preparation process. nih.govosti.govosti.gov This involves converting the analyte into a more volatile and less polar derivative. tandfonline.commdpi.com

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. mdpi.comresearchgate.net The fiber is exposed to the sample or its headspace, and analytes partition onto the fiber coating. mdpi.com The adsorbed analytes are then thermally desorbed directly into the injector of a gas chromatograph for analysis. epa.govnih.gov SPME offers simplicity, speed, and the integration of sampling, extraction, and concentration into a single step. nih.govmdpi.com

For the analysis of methylphosphonic acid and its esters, a derivatization step is required prior to SPME. nih.govmdpi.com Methylation is a common derivatization technique, converting the polar phosphonic acids into their more volatile methyl esters. osti.gov Reagents such as trimethylsilyldiazomethane (B103560) or trimethylphenylammonium hydroxide are used for this purpose. tandfonline.comcapes.gov.br

The selection of the SPME fiber coating is crucial for efficient extraction. The choice depends on the polarity of the derivatized analyte. Common fiber coatings include polydimethylsiloxane (B3030410) (PDMS), polyacrylate (PA), and mixed phases like PDMS/Divinylbenzene (DVB). mdpi.com

Table 1: SPME Fiber Selection for Derivatized Methylphosphonic Acid

| Fiber Coating | Target Analyte Polarity | Typical Application |

| Polydimethylsiloxane (PDMS) | Non-polar | General purpose for non-polar compounds. capes.gov.br |

| Polyacrylate (PA) | Polar | Suited for more polar analytes. |

| PDMS/Divinylbenzene (DVB) | Semi-polar | Broad range of polarities. |

| DVB/CAR/PDMS | Volatile Compounds | Effective for trapping a wide range of volatile and semi-volatile compounds. mdpi.com |

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) is another powerful and sensitive sample preparation technique that is based on the same principles as SPME but offers a significantly larger volume of the stationary phase. magtech.com.cnsci-hub.se In SBSE, a magnetic stir bar is coated with a thick film of polydimethylsiloxane (PDMS). csic.es The stir bar is placed in the sample, and as it stirs, analytes are extracted and concentrated into the PDMS coating. nih.gov Following extraction, the stir bar is removed, dried, and the analytes are thermally desorbed for GC analysis. magtech.com.cn

The higher phase volume of SBSE provides greater extraction efficiency and lower detection limits compared to SPME, making it particularly suitable for trace analysis. csic.es Similar to SPME, the analysis of methylphosphonic acid by SBSE necessitates a prior derivatization step to convert the analyte into a form that can be efficiently extracted by the PDMS coating. osti.govosti.gov

Table 2: Comparison of SPME and SBSE for Sample Preparation

| Feature | Solid-Phase Microextraction (SPME) | Stir Bar Sorptive Extraction (SBSE) |

| Principle | Analyte partitioning onto a coated fiber. researchgate.net | Analyte partitioning into a coated stir bar. magtech.com.cn |

| Stationary Phase Volume | Typically 0.5 µL. | Typically 50-250 times greater than SPME. tandfonline.com |

| Sensitivity | Good, suitable for many applications. researchgate.net | Very high, excellent for trace analysis. csic.es |

| Sample Volume | Flexible, can be used for small and large volumes. | Typically used for larger sample volumes. |

| Automation | Easily automated. nih.gov | Automation is also possible. |

| Primary Application | Routine analysis of volatile and semi-volatile compounds. mdpi.com | Trace analysis of organic compounds in aqueous samples. magtech.com.cnsci-hub.se |

Method Validation and Quality Assurance in Analytical Chemistry

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. cemas.co.uk It is a critical component of quality assurance and is essential for ensuring the reliability and comparability of analytical data, particularly in the context of verifying compliance with the Chemical Weapons Convention. pageplace.deresearchgate.netresearchgate.net Laboratories involved in the analysis of CWC-related chemicals, including Schedule 2 compounds like this compound, must adhere to stringent quality control measures and often participate in proficiency tests administered by organizations such as the Organisation for the Prohibition of Chemical Weapons (OPCW). pageplace.denih.govresearchgate.net

The key parameters evaluated during method validation include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. cemas.co.uk

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. cemas.co.uk

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. cemas.co.uk

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govcemas.co.uk

Robustness and Reproducibility: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. Reproducibility refers to the ability of the method to produce consistent results across different laboratories. cemas.co.uk

Table 3: Key Method Validation Parameters

| Parameter | Description | Importance in this compound Analysis |

| Specificity | Ensuring the signal is from the target analyte and not from interferences. | Crucial for unambiguous identification, especially in complex environmental matrices. cemas.co.uk |

| Linearity | Establishing a proportional relationship between signal and concentration. | Essential for accurate quantification over a range of expected concentrations. cemas.co.uk |

| Accuracy | How close the measured value is to the true value. | Ensures the correctness of reported concentrations, vital for treaty verification. cemas.co.uk |

| Precision | The reproducibility of the measurement. | Demonstrates the reliability and consistency of the analytical method. cemas.co.uk |

| LOD/LOQ | The lowest concentration that can be reliably detected/quantified. | Determines the method's sensitivity for trace-level detection. nih.govmdpi.com |

| Robustness | The method's resistance to small variations in analytical conditions. | Ensures the method is reliable and transferable between different instruments and analysts. cemas.co.uk |

Quality assurance programs encompass all the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality. This includes adherence to validated methods, regular calibration of instruments, use of certified reference materials, and participation in inter-laboratory proficiency testing to ensure the ongoing competence of the analytical laboratory. pageplace.deresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.